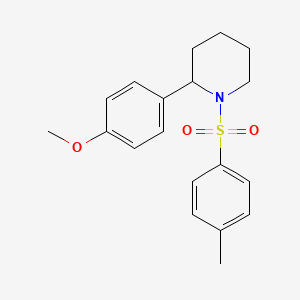
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide is a chemical compound characterized by the presence of a cyclobutene ring substituted with a 2,4-dichlorophenyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide typically involves the reaction of 2,4-dichlorophenyl derivatives with cyclobutene intermediates. One common method involves the treatment of N-Boc protected indoles with n-butyllithium, followed by the addition of cyclobutanone . This reaction proceeds under mild conditions and results in the formation of the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide include other cyclobutene derivatives and acetamide-containing compounds. Examples include:
- This compound analogs with different substituents on the cyclobutene ring.
- Acetamide derivatives with varying aromatic substituents.
Uniqueness
This compound is unique due to its specific combination of a cyclobutene ring and a 2,4-dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H11Cl2NO |
|---|---|
Peso molecular |
256.12 g/mol |
Nombre IUPAC |
N-[2-(2,4-dichlorophenyl)cyclobuten-1-yl]acetamide |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(16)15-12-5-4-10(12)9-3-2-8(13)6-11(9)14/h2-3,6H,4-5H2,1H3,(H,15,16) |
Clave InChI |
LNDJASYCQUWQFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(CC1)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)

![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)

![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)

